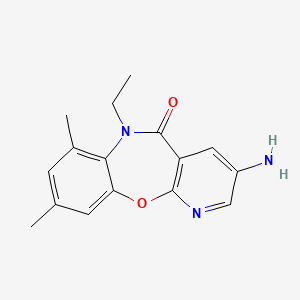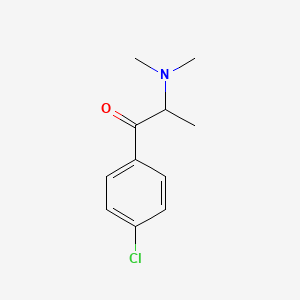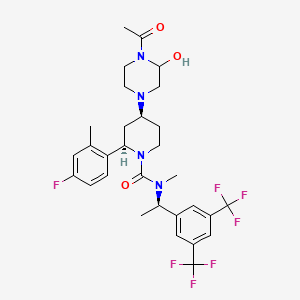
Casopitant metabolite M13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of casopitant metabolite M13 involves the metabolism of casopitant in the body. Casopitant undergoes multiple oxidations, loss of the N-acetyl group, modifications or loss of the piperazine group, and cleavage of the molecule
Chemical Reactions Analysis
Casopitant metabolite M13 undergoes various chemical reactions, including oxidation and hydroxylation . The common reagents and conditions used in these reactions include cytochrome P450 enzymes, which play a significant role in the metabolism of casopitant . The major products formed from these reactions include hydroxylated derivatives and other oxidized metabolites .
Scientific Research Applications
Casopitant metabolite M13 has been studied extensively in the context of its parent compound, casopitant. It is used in scientific research to understand the pharmacokinetics and metabolism of casopitant . The compound is also investigated for its potential role in drug-drug interactions, as it is an inhibitor of cytochrome P450 3A4 . Additionally, this compound is used in studies related to the prevention of chemotherapy-induced and postoperative nausea and vomiting .
Mechanism of Action
Casopitant metabolite M13 exerts its effects by acting as a neurokinin-1 receptor antagonist . The neurokinin-1 receptor is the primary receptor for substance P, a neuropeptide involved in the regulation of nausea and vomiting. By blocking this receptor, this compound helps prevent nausea and vomiting associated with chemotherapy and surgery . The compound also interacts with cytochrome P450 3A4, influencing its activity and potentially leading to drug-drug interactions .
Comparison with Similar Compounds
Casopitant metabolite M13 is similar to other neurokinin-1 receptor antagonists, such as aprepitant and rolapitant . this compound is unique in its specific metabolic pathway and its role as a major circulating metabolite of casopitant . Unlike other neurokinin-1 receptor antagonists, this compound also acts as an inhibitor of cytochrome P450 3A4, which adds another layer of complexity to its pharmacokinetic profile .
Similar compounds include:
- Aprepitant
- Rolapitant
- Fosaprepitant
Properties
CAS No. |
921765-80-2 |
|---|---|
Molecular Formula |
C30H35F7N4O3 |
Molecular Weight |
632.6 g/mol |
IUPAC Name |
(2R,4S)-4-(4-acetyl-3-hydroxypiperazin-1-yl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide |
InChI |
InChI=1S/C30H35F7N4O3/c1-17-11-23(31)5-6-25(17)26-15-24(39-9-10-40(19(3)42)27(43)16-39)7-8-41(26)28(44)38(4)18(2)20-12-21(29(32,33)34)14-22(13-20)30(35,36)37/h5-6,11-14,18,24,26-27,43H,7-10,15-16H2,1-4H3/t18-,24+,26-,27?/m1/s1 |
InChI Key |
IMIUKXZVUAUOBR-GFILMBHASA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(C(C4)O)C(=O)C |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(C(C4)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


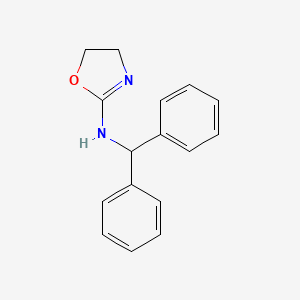
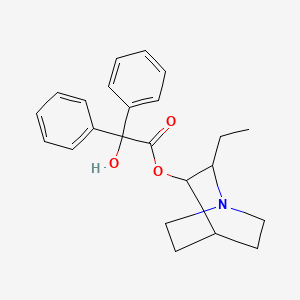
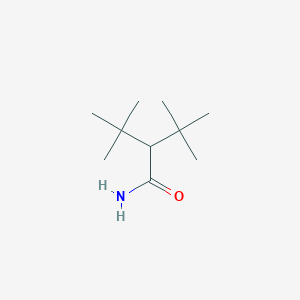

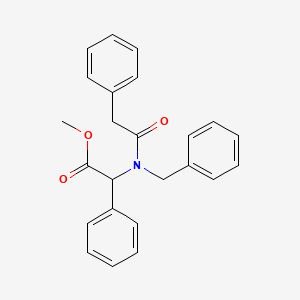
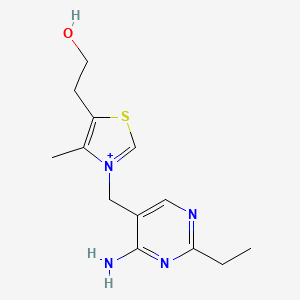
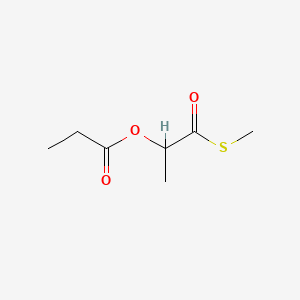
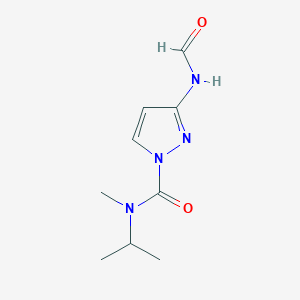
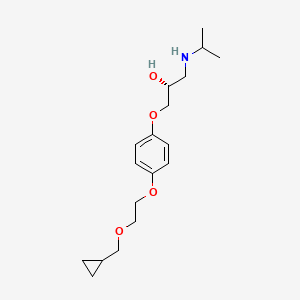
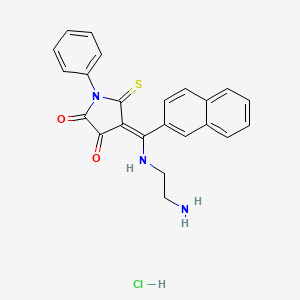

![sodium;2-[bis(2-hydroxyethyl)amino]ethanol;4-[2-[[(Z)-octadec-9-enoyl]amino]ethoxy]-4-oxo-2-sulfobutanoate](/img/structure/B12786556.png)
